Glycine

Descripción general

Descripción

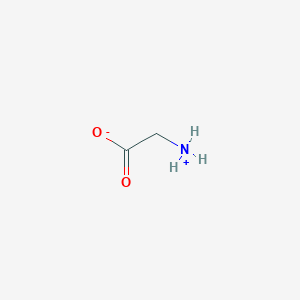

Glycine (C₂H₅NO₂) is the simplest amino acid, with a molecular weight of 75.0666 g/mol and a CAS registry number of 56-40-6 . It serves as a critical building block for proteins and plays diverse roles in neurotransmission, metabolic regulation, and industrial applications. Structurally, this compound lacks a side chain (R-group), making it highly flexible and conformationally adaptable . Its unique properties enable interactions with biomolecules, nanoparticles, and metals, underpinning its versatility in biological and chemical systems .

Mecanismo De Acción

La glicina ejerce sus efectos principalmente a través de su acción sobre los receptores de glicina (GlyRs) y los receptores de ácido N-metil-D-aspártico (NMDA) . Los GlyRs son canales de cloruro activados por ligando que median la neurotransmisión inhibitoria al permitir que los iones cloruro entren en la neurona, lo que lleva a la hiperpolarización y la reducción de la excitabilidad neuronal . Los receptores NMDA, por otro lado, están involucrados en la neurotransmisión excitatoria y la plasticidad sináptica . La glicina actúa como un coagonista en los receptores NMDA, mejorando la unión del glutamato y facilitando la señalización excitatoria .

Compuestos Similares:

Singularidad de la Glicina:

Comparación Con Compuestos Similares

Comparison with Similar Amino Acids and Related Compounds

Glycine vs. Alanine in Adsorption Efficiency

This compound and alanine (a methyl-substituted analog) were intercalated into layered double hydroxides (LDHs) to compare their adsorption capacities. This compound-functionalized LDHs exhibited superior adsorption due to its smaller size and higher charge density, which enhanced binding to pollutants. Alanine, with its hydrophobic methyl group, showed reduced interfacial interactions .

Table 1: Adsorption Properties of this compound vs. Alanine in LDHs

| Property | This compound-LDH | Alanine-LDH |

|---|---|---|

| Adsorption Capacity | High | Moderate |

| Binding Affinity | Strong (polar) | Weak (hydrophobic) |

| Application | Heavy metal removal | Organic pollutants |

Neurotransmitter Role: this compound vs. GABA

This compound acts as an inhibitory neurotransmitter in the central nervous system (CNS), modulating neuronal excitability. Unlike γ-aminobutyric acid (GABA), this compound receptors are strychnine-sensitive, and their inhibition leads to hyperexcitability and seizures . Strychnine’s toxicity arises from its irreversible blockade of this compound receptors, highlighting this compound’s non-redundant role in CNS balance .

Enzymatic Functions: this compound N-Acyltransferase (GLYAT)

GLYAT catalyzes this compound conjugation with acyl groups, enhancing substrate solubility for excretion. This contrasts with glutamine-dependent acyltransferases, which prioritize nitrogen-rich substrates. GLYAT’s specificity for this compound underscores its role in detoxification and metabolic homeostasis .

Comparison Within the this compound Genus (Plant Species)

This compound max (Cultivated Soybean) vs. This compound soja (Wild Soybean)

Wild soybean (G. soja) exhibits superior stress tolerance compared to cultivated soybean (G. max):

- Salt Stress : Under 200 mM NaCl, G. soja maintained 80% chlorophyll content, while G. max dropped to 47% .

- Low Nitrogen : G. soja retained 90% of photosynthetic efficiency under nitrogen deficiency, versus 67% in G. max .

- Metabolic Adaptations: G. soja upregulated organic acids and amino acids for osmotic adjustment, whereas G. max relied on less efficient pathways .

Table 2: Stress Tolerance Traits in This compound Species

| Trait | G. max | G. soja |

|---|---|---|

| Salt Tolerance (NaCl) | Moderate | High |

| Nitrogen Use Efficiency | Low | High |

| Genetic Diversity | Limited | High |

Other Wild Species: this compound tomentella and this compound tabacina

- Genetic Diversity : G. tomentella (tetraploid) showed 234 SSR alleles, higher than G. tabacina, with 58% of genetic variation within populations .

- Adaptive Traits : G. tomentella exhibited unique morphological adaptations (e.g., adventitious roots) absent in cultivated soybeans, enhancing environmental resilience .

Actividad Biológica

Glycine, the simplest amino acid with the chemical formula NH₂CH₂COOH, is a non-essential amino acid that plays crucial roles in various biological processes. It is involved in protein synthesis, neurotransmission, and metabolic regulation. Despite being classified as non-essential, this compound's dietary intake can significantly influence health outcomes, particularly in relation to inflammation, metabolic disorders, and neuroprotection.

1. Anti-Inflammatory Properties

This compound exhibits significant anti-inflammatory effects by modulating various cellular processes. It has been shown to decrease pro-inflammatory cytokines and improve insulin sensitivity, which is vital for metabolic health. The mechanism of action primarily involves the modulation of the nuclear factor kappa B (NF-κB) pathway, a key regulator of inflammation .

Table 1: Summary of this compound's Anti-Inflammatory Effects

2. Neurotransmitter Function

In the central nervous system (CNS), this compound acts as an inhibitory neurotransmitter. It binds to this compound receptors (GlyRs), which are chloride channels that hyperpolarize neurons, reducing excitability and pain transmission . This function is critical for motor control and pain modulation.

Case Study: this compound's Role in Pain Management

A study demonstrated that pharmacological inhibition of glycinergic signaling resulted in pain hypersensitivity in animal models, highlighting its protective role against excessive pain responses .

3. Metabolic Regulation

This compound plays a pivotal role in metabolic processes, particularly in glucose homeostasis. It is involved in the secretion of insulin and glucagon and has been linked to lower risks of developing type 2 diabetes mellitus (T2DM) . Higher circulating levels of this compound are associated with improved glucose tolerance and insulin sensitivity.

Table 2: this compound's Role in Metabolic Health

| Condition | Effect of this compound | Reference |

|---|---|---|

| Type 2 Diabetes Mellitus | Enhances insulin secretion | |

| Obesity | Modulates orexigenic signals | |

| Hepatic Steatosis | Regulates this compound metabolism |

4. Cytoprotection and Tissue Repair

This compound has cytoprotective properties that are particularly beneficial in gastrointestinal health. It protects against gastric lesions and promotes tissue repair following injury . This protective effect is mediated through its ability to enhance cell survival during oxidative stress.

Case Study: this compound in Gastrointestinal Protection

Research indicated that this compound administration before oxidative stress exposure improved cell viability in human intestinal epithelial cells, suggesting its potential therapeutic application for gastrointestinal disorders .

5. Role in Collagen Synthesis

This compound is a major component of collagen, constituting every third amino acid residue in its structure. This positioning is essential for maintaining the structural integrity and flexibility of collagen fibers, which are crucial for skin health, wound healing, and overall connective tissue function .

Aplicaciones Científicas De Investigación

1.1. Neurological Disorders

Glycine has been investigated for its potential benefits in treating neurological conditions, particularly psychosis risk syndrome. Pilot studies indicated that this compound administration could reduce both positive and negative symptoms of psychosis while enhancing cognitive function in patients not receiving adjunctive antipsychotic treatment. The studies reported significant effect sizes for symptom reduction, suggesting this compound's promise as a therapeutic agent in this area .

1.2. Liver Health

Research indicates that this compound plays a protective role in liver health. It has been shown to improve liver function and reduce mortality in experimental sepsis models by mitigating lung inflammation and enhancing liver recovery . Additionally, this compound supplementation may accelerate recovery from alcohol-induced liver damage, with studies showing faster restoration of liver cell health in this compound-fed rats compared to controls .

1.3. Cancer Prevention

This compound exhibits anticancer properties by inhibiting tumor growth and promoting apoptosis in cancer cells. In animal studies, dietary this compound prevented the development of liver tumors induced by carcinogens and reduced the proliferation of melanoma cells . Its mechanism includes blocking pro-inflammatory cytokines and modulating immune responses, which are crucial in cancer progression.

Gastrointestinal Health

This compound has demonstrated protective effects against gastric ulcers and other gastrointestinal disorders. It reduces acid secretion and protects against lesions caused by various stressors and irritants . This cytoprotective action suggests its potential for treating gastric ulcer disease.

Muscle Health

This compound supplementation has shown promise in protecting muscles from degradation associated with various pathological states such as sepsis and cancer cachexia. It helps maintain muscle integrity and function during critical illness . Furthermore, it is involved in collagen synthesis, contributing to tissue repair and muscle tone improvement .

Anti-Inflammatory Properties

This compound exhibits significant anti-inflammatory effects by reducing pro-inflammatory cytokine levels and modulating immune responses. It has been studied for its role in managing conditions characterized by chronic inflammation, such as arthritis . By acting as an immunomodulator, this compound can alleviate symptoms associated with inflammatory diseases.

Diabetes Management

Emerging evidence suggests that this compound may aid in diabetes management by enhancing insulin secretion and improving glucose metabolism. Higher circulating levels of this compound are associated with a lower risk of developing type 2 diabetes mellitus, indicating its potential as a dietary supplement for glucose regulation .

Aging and Oxidative Stress

This compound's combination with other compounds like N-acetylcysteine has shown benefits in addressing oxidative stress and mitochondrial dysfunction related to aging. This combination has been linked to improved physical function and reduced inflammation among older adults .

Comprehensive Data Table

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing glycine in laboratory settings, and how are reaction conditions optimized?

this compound synthesis typically involves the reaction of chloroacetic acid with ammonia, where the chlorine atom is replaced by an amino group . Methodological optimization includes controlling molar ratios, reaction temperature (e.g., maintaining 80–100°C), and purification via recrystallization. Post-synthesis analysis using HPLC or UPLC-MS validates purity and quantifies yields, with parameters such as column type (C18), mobile phase (aqueous/organic mixtures), and detection wavelengths (e.g., 210 nm for UV-vis) critical for reproducibility .

Q. Which analytical techniques are most reliable for quantifying this compound in biological samples, and how are they validated?

High-performance liquid chromatography (HPLC) with UV-vis or evaporative light-scattering detection (ELSD) is widely used for this compound quantification, particularly in multicomponent systems (e.g., with fructose or peptides) . Ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) offers higher sensitivity for trace analysis, with validation via calibration curves, spike-recovery tests (>95%), and internal standards like this compound-d5 to correct for matrix effects .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound's role in plant nitrogen uptake while minimizing confounding variables?

Experimental designs should incorporate isotopic labeling (e.g., ¹⁵N-glycine) to track nitrogen assimilation pathways. Hydroponic systems or soil columns can isolate this compound uptake mechanisms, with controlled variables such as pH (5.5–6.5), carbon-to-nitrogen ratios (C:N ~3:1), and microbial activity inhibitors (e.g., streptomycin) to distinguish direct plant uptake from microbial mineralization . Data interpretation should account for this compound’s rapid soil diffusion rates and competition with ammonium/NO₃⁻ .

Q. How do researchers resolve contradictions in this compound adsorption isotherm data during chromatographic separation studies?

Discrepancies in adsorption equilibria (e.g., linear vs. Langmuir models) often arise from temperature fluctuations or stationary-phase heterogeneity. Frontal analysis at controlled temperatures (50–60°C) and validation via linear regression (R² >0.98) can reconcile data. Advanced statistical tools like Akaike Information Criterion (AIC) may identify the best-fit model, while replicating experiments across multiple batches of resin ensures reproducibility .

Q. What methodologies enable selective detection of this compound in gliomas using non-invasive imaging, and how are competing signals suppressed?

Magnetic resonance spectroscopy (MRS) with optimized pulse sequences (e.g., PROPELLER) selectively enhances this compound signals while suppressing myo-inositol interference. Phantom studies validate sensitivity thresholds, and in vivo applications in glioma patients correlate this compound signal intensity with tumor aggressiveness. Methodological rigor requires shimming, voxel placement precision, and cross-validation with biopsy data .

Q. How does this compound modulate protein stability under varying pH conditions, and what experimental assays are most effective for quantifying this effect?

this compound buffers (30 mM, pH 2.5–7.0) are used in thermal shift assays (e.g., measuring Tm via differential scanning calorimetry) and chemical denaturation (e.g., urea-induced unfolding monitored by circular dichroism). Data analysis includes calculating ΔΔG values to assess stabilization/destabilization effects. Comparative studies with alternative buffers (e.g., MOPS) isolate this compound-specific interactions .

Q. What advanced techniques are employed to study this compound's role in neurotransmitter transport mechanisms, particularly in neurological disorders?

Radiolabeled this compound (³H-glycine) and this compound transporter (GlyT) inhibitors are used in autoradiography or PET imaging to map receptor density in neural tissues. Knockout mouse models and electrophysiological patch-clamp recordings quantify GlyT1/GlyT2 activity, while CRISPR-Cas9 screens identify regulatory pathways. Clinical correlations utilize cerebrospinal fluid (CSF) this compound levels and symptom severity scores .

Q. Methodological Notes

- Data Validation : Ensure reproducibility by repeating experiments across ≥3 biological replicates and reporting standard deviations .

- Instrumentation : Specify UPLC/MS parameters (e.g., electrospray ionization mode, m/z 76.04 for this compound) to enable cross-lab comparisons .

- Ethical Compliance : For clinical studies, adhere to protocols for CSF or tissue sampling, with IRB approval and informed consent .

Métodos De Preparación

Industrial-Scale Synthesis Methods

Alcohol-Phase Two-Step Ammoniation

The alcohol-phase two-step method, patented by CN1410417A, represents the most efficient industrial process for glycine production. This approach eliminates aqueous-phase limitations by utilizing methanol or ethanol as reaction media, achieving 92.4% total yield with solvent reuse exceeding 40 cycles.

Reaction Mechanism

The synthesis occurs through sequential ammoniation:

- First Stage : Chloroacetic acid reacts with ammonia in methanol at 0-40°C to form ammonium chloroacetate:

$$ \text{ClCH}2\text{COOH} + \text{NH}3 \rightarrow \text{NH}4^+ \text{ClCH}2\text{COO}^- $$ - Second Stage : Ammonium chloroacetate undergoes ammonolysis with hexamethylenetetramine (urotropine) catalyst at 50-65°C:

$$ \text{NH}4^+ \text{ClCH}2\text{COO}^- + 2\text{NH}3 \rightarrow \text{NH}2\text{CH}2\text{COOH} + \text{NH}4\text{Cl} $$

Process Optimization

Key parameters from 10 production cycles demonstrate remarkable consistency:

| Cycle | This compound Crude (g) | Purity (%) | Solvent Reuse Count | |

|---|---|---|---|---|

| 1 | 64.94 | 58.52 | 40 | |

| 5 | 64.88 | 58.54 | 36 | |

| 10 | 65.12 | 58.36 | 31 |

The methanol-to-chloroacetic acid molar ratio of 4.4-6.0:1 prevents byproduct formation below 0.5%. Post-synthesis electrodialysis in alcohol-water systems yields pharmaceutical-grade this compound (99% purity) through continuous solvent recovery.

Continuous Flow Ammoniation Process

CN103254090A details an improved industrial method achieving 98.5% purity through precise temperature and pH control:

Reaction Parameters

Crystallization Protocol

This method reduces wastewater generation by 78% compared to traditional processes through methanol rectification (90% recovery) and ammonium chloride byproduct valorization.

Laboratory-Scale Preparation Techniques

Vogel's Ammonium Carbonate Method

Adapted from practical organic chemistry manuals, this procedure yields 60-65% this compound:

Reaction Scheme :

$$ \text{ClCH}2\text{COOH} + (\text{NH}4)2\text{CO}3 \rightarrow \text{NH}2\text{CH}2\text{COOH} + \text{NH}4\text{Cl} + \text{CO}2 + \text{H}_2\text{O} $$

Critical Steps :

- Dissolve 18g ammonium carbonate in 25mL 25% ammonia solution

- Gradually add 5g monochloroacetic acid with ice cooling

- Reflux for 2 hours at 60°C

- Precipitate product with 60mL methanol

Aqueous Ammonia Method

The SciELO study demonstrates direct ammonolysis in aqueous media:

Procedure :

- 25g chloroacetic acid in 25mL water

- Mixed with 50-150mL 25% ammonia (0.73-2.20mol NH₃)

- 24-hour reaction at 25°C yields 1.7-3.2g this compound (8.7-16.4% yield)

Limitations :

Isotopic Labeling Techniques

¹⁵N-Labeled this compound Synthesis

Specialized synthesis for metabolic studies achieves 1.0% ¹⁵N enrichment without isotopic fractionation:

Key Modifications :

- Use of 50-90% ¹⁵N-enriched aqueous ammonia

- Closed-system reaction vessels prevent NH₃ loss

- Reduced reaction temperature (25°C vs. 60°C industrial)

Yield Optimization :

| NH₃ Volume (mL) | This compound Mass (g) | ¹⁵N Retention (%) | |

|---|---|---|---|

| 50 | 1.7 | 98.2 | |

| 150 | 3.2 | 97.8 |

Emerging Electrocatalytic Methods

CO₂/NO Conversion Process

Theoretical models predict this compound synthesis from exhaust gases with -0.20V limiting potential:

Reaction Pathway :

- CO₂ → CO via boron-doped porphyrin catalysts

- NO → NH₂ through tandem Cu-Ag sites

- C-N Coupling: $$ \text{CO} + \text{NH}2 \rightarrow \text{NH}2\text{CH}_2\text{COOH} $$

Catalyst Design :

- 2D carbon-rich conjugated metalloporphyrin frameworks

- B-doped sites enhance charge transfer efficiency by 38%

Comparative Analysis of Synthesis Methods

Economic and Environmental Impact

| Method | Yield (%) | Energy Use (kWh/kg) | Solvent Recovery |

|---|---|---|---|

| Alcohol-Phase | 92.4 | 12.5 | 95% |

| Continuous Flow | 98.5 | 9.8 | 90% |

| Vogel's | 65 | 18.2 | 0% |

| Electrocatalytic | (Theoretical) | 5.3* | 100%* |

*Projected values based on theoretical models

Byproduct Management Strategies

Propiedades

IUPAC Name |

2-aminoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMQDGOQFOQNFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 | |

| Record name | GLYCINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20439 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | glycine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Glycine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15743-44-9 (mono-potassium salt), 17829-66-2 (cobalt salt), 29728-27-6 (monoammonium salt), 32817-15-5 (copper salt), 33242-26-1 (calcium salt), 35947-07-0 (calcium salt (2:1)), 513-29-1 (sulfate (3:1)), 6000-43-7 (hydrochloride), 6000-44-8 (mono-hydrochloride salt), 63183-41-5 (hydrochloride hydrogen carbonate), 71295-98-2 (phosphate (1:1)), 7490-95-1 (hydrochloride (2:1), 7490-95-1 (hydrochloride (2:1)) | |

| Record name | Glycine [USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9020667 | |

| Record name | Glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Glycine appears as white crystals. (NTP, 1992), Dry Powder; Liquid; Water or Solvent Wet Solid, White solid; [CAMEO] White crystals; [Sigma-Aldrich MSDS], Solid, White crystalline powder; odourless | |

| Record name | GLYCINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20439 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14439 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000123 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Glycine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1411/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Insoluble in ethanol, ethyl ether, slightly soluble in acetone; very soluble in water, Solubility in 100 ml water @ 25 °C: 25.0 g; @ 50 °C: 39.1 g; @ 75 °C: 54.4 g; @ 100 °C: 67.2 g, 100 g of abs alc dissolve about 0.06 g. Sol in 164 parts pyridine. Almost insol in ether., water solubility = 2.49X10+5 mg/l @ 25 °C, 249.0 mg/mL, Soluble in water; Slightly soluble in ether, Slightly soluble (in ethanol) | |

| Record name | GLYCINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20439 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00145 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLYCINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000123 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Glycine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1411/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.1607 (NTP, 1992) - Denser than water; will sink, 1.161 g/cu cm @ 20 °C | |

| Record name | GLYCINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20439 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000013 [mmHg] | |

| Record name | Glycine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14439 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White crystals, MONOCLINIC OR TRIGONAL PRISMS FROM DILUTE ALCOHOL, Monoclinic prisms from alc | |

CAS No. |

56-40-6, 25718-94-9, 18875-39-3 | |

| Record name | GLYCINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20439 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycine, peptides | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25718-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine [USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018875393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00145 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | glycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | glycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE7660XO1C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLYCINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000123 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

451 °F (NTP, 1992), 290 °C decomposes, MP: 189 °C /(C2H5NO2)2.HCL/, 262.2 °C | |

| Record name | GLYCINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20439 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00145 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLYCINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000123 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.